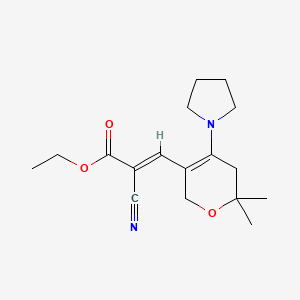
(E)-2-Cyano-3-(6,6-dimethyl-4-pyrrolidin-1-yl-5,6-dihydro-2H-pyran-3-yl)-acrylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a dihydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for ester group substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted esters and amides.
科学的研究の応用
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
類似化合物との比較
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: A simpler compound with a cyano group and an ester group, used as a precursor in the synthesis of more complex molecules.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, known for their biological activity and use in medicinal chemistry.
Dihydropyran derivatives: Compounds with the dihydropyran ring, used in the synthesis of various bioactive molecules.
The uniqueness of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate lies in its combination of these structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
ethyl (E)-2-cyano-3-(6,6-dimethyl-4-pyrrolidin-1-yl-2,5-dihydropyran-3-yl)prop-2-enoate |
InChI |
InChI=1S/C17H24N2O3/c1-4-21-16(20)13(11-18)9-14-12-22-17(2,3)10-15(14)19-7-5-6-8-19/h9H,4-8,10,12H2,1-3H3/b13-9+ |
InChIキー |
GQRDSCLQQVQUKA-UKTHLTGXSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=C(CC(OC1)(C)C)N2CCCC2)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=C(CC(OC1)(C)C)N2CCCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
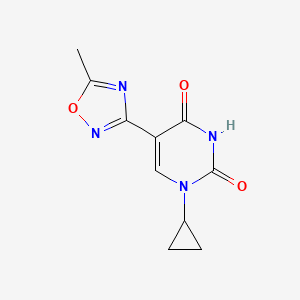

![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
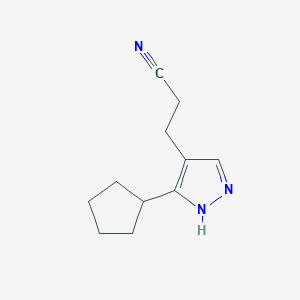
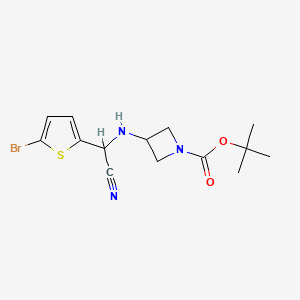
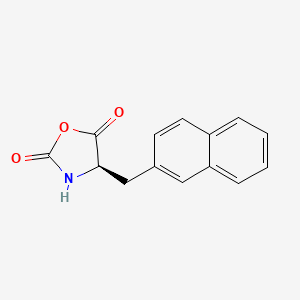
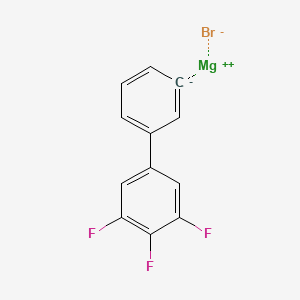
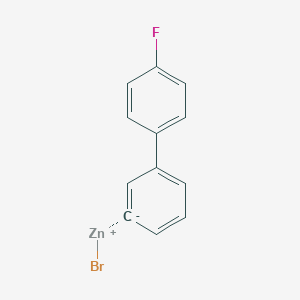
![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
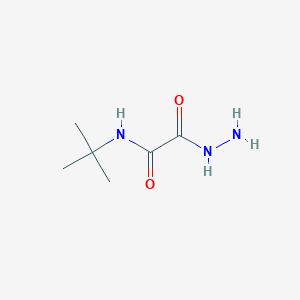
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)
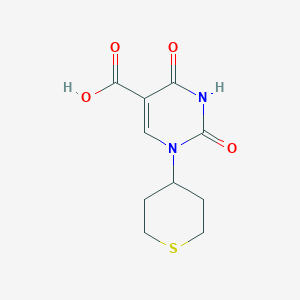
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
